N-(5-METHYL-3-ISOXAZOLYL)-N'-(1-NAPHTHYL)UREA
Overview
Description
N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA is an organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 1-naphthylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with a urea derivative to form the final product.
Industrial Production Methods
Industrial production methods for N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The isoxazole and naphthyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Utilization in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and naphthyl groups may contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA: Lacks the methyl group on the isoxazole ring.
N-(5-METHYL-3-ISOXAZOLYL)-N’-(2-NAPHTHYL)UREA: Has a different position of the naphthyl group.
N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-PHENYL)UREA: Contains a phenyl group instead of a naphthyl group.
Uniqueness
N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA is unique due to the presence of both the 5-methyl-3-isoxazole and 1-naphthyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-naphthalen-1-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-9-14(18-20-10)17-15(19)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOCMEUWNPXLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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